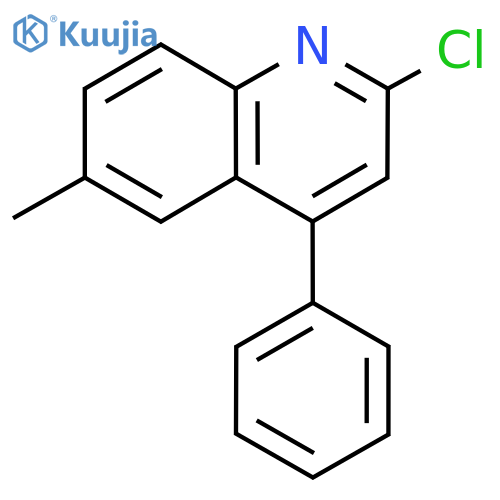Cas no 1094428-49-5 (2-Chloro-6-methyl-4-phenylquinoline)

1094428-49-5 structure
商品名:2-Chloro-6-methyl-4-phenylquinoline
CAS番号:1094428-49-5
MF:C16H12ClN
メガワット:253.7262
MDL:MFCD11539615
CID:5061530
2-Chloro-6-methyl-4-phenylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-methyl-4-phenylquinoline
- SY251352
- 2-Chloro-6-methyl-4-phenylquinoline
-
- MDL: MFCD11539615
- インチ: 1S/C16H12ClN/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3
- InChIKey: UUMRJACMPNQQIX-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C(C([H])([H])[H])C([H])=C([H])C=2N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 12.9
2-Chloro-6-methyl-4-phenylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2025-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580979-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 98% | 1g |
¥9461.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2025-02-27 | |
| eNovation Chemicals LLC | D779509-1g |
2-Chloro-6-methyl-4-phenylquinoline |
1094428-49-5 | 95% | 1g |
$870 | 2024-07-20 |
2-Chloro-6-methyl-4-phenylquinoline 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1094428-49-5 (2-Chloro-6-methyl-4-phenylquinoline) 関連製品
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 57707-64-9(2-azidoacetonitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量